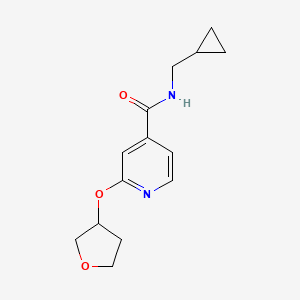
N-(2-(thiophen-3-yl)benzyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of various amide derivatives, including those with thiophene moieties, has been a subject of interest in recent research. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives has been achieved, with aryl substituents ranging from phenyl to naphthalen-1yl . Similarly, the copper-catalyzed intramolecular cyclization process has been utilized to synthesize N-benzothiazol-2-yl-amides . Moreover, novel thiophene derivatives have been synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, indicating the versatility of thiophene-based compounds in chemical synthesis .
Molecular Structure Analysis
The molecular structure of these compounds has been extensively characterized using various techniques. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined using single crystal X-ray diffraction, revealing a chair conformation of the cyclohexane ring and a pseudo-six-membered ring formed by an intramolecular hydrogen bond . The crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was also established, showing hydrogen bonding and π-π interactions that stabilize the structure .
Chemical Reactions Analysis
The reactivity of thiophene derivatives has been explored in various contexts. The synthesized thiophene derivatives mentioned earlier were tested for their antiarrhythmic, serotonin antagonist, and antianxiety activities, demonstrating the potential for these compounds to participate in bioactive interactions . Additionally, the colorimetric sensing of fluoride anions by N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives showcases the chemical reactivity of these compounds in the presence of specific analytes .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The cyclopropyl ring orientation and the dihedral angles between different rings in the molecule can affect the compound's interactions and properties, as seen in the crystal structure analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide . Furthermore, the supramolecular aggregation of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides varies depending on the substituents on the benzamide ring, which can lead to different physical properties .
科学的研究の応用
Crystal Structure and Synthesis
Crystal Structure Characterization
Compounds with structural similarities to N-(2-(thiophen-3-yl)benzyl)cyclopropanecarboxamide, such as 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide:N,N-dimethylformamide, have been synthesized and characterized through spectral analysis and X-ray diffraction studies. These studies provide insight into the molecular arrangement and interactions, such as hydrogen bonds and π···π interactions, which contribute to the stability of the crystal structure (Sharma et al., 2016).
Synthesis of Derivatives
Research on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which share a functional similarity with the target compound, reveals the synthesis of various aryl substituents. These compounds are characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. One specific derivative, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was further examined via single crystal X-ray diffraction, indicating the importance of intramolecular hydrogen bonding (Özer et al., 2009).
Chemical Reactions and Mechanisms
Dearomatising Rearrangements
Thiophene-3-carboxamides with specific substituents undergo dearomatising cyclisation upon treatment with LDA, transforming into pyrrolinones, azepinones, or partially saturated azepinothiophenes. This highlights a unique reaction pathway for thiophene derivatives, showcasing the potential for creating novel heterocyclic structures (Clayden et al., 2004).
Cycloaddition Reactions
The study of electron-deficient thioamides reacting with benzynes reveals an atypical mode of [3+2]-cycloaddition, leading to the formation of dihydrobenzothiazole products. This unusual reaction mechanism suggests new avenues for synthesizing complex heterocyclic structures (Zhang et al., 2018).
Biological Activity and Applications
Antimicrobial and Anticancer Potential
A notable study involves the synthesis and characterization of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, highlighting their biological evaluation. These compounds were synthesized through multiple steps, culminating in the creation of derivatives with potential antimicrobial and anticancer activities. Their characterization involved IR, 1H NMR, 13C-NMR, Mass, and elemental analysis, followed by biological evaluation and molecular docking studies (Talupur et al., 2021).
特性
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c17-15(11-5-6-11)16-9-12-3-1-2-4-14(12)13-7-8-18-10-13/h1-4,7-8,10-11H,5-6,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZZFBMSEBIWAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(thiophen-3-yl)benzyl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2531113.png)
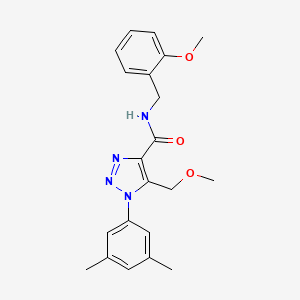
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2531117.png)
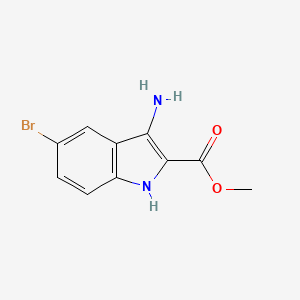

![1-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2531121.png)
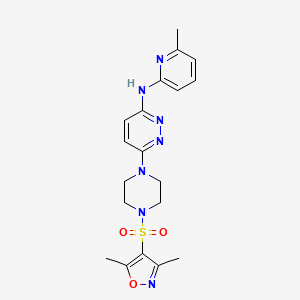
![N-(2-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2531125.png)

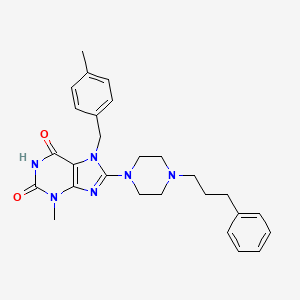
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2531132.png)
![1-[6-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2531133.png)
![4-[benzyl(methyl)sulfamoyl]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2531134.png)
